molecular formula C13H10O B1663035 ZM 449829

ZM 449829

Cat. No.: B1663035
M. Wt: 182.22 g/mol
InChI Key: FOTCGZPFSUWZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZM 449829 is a selective and ATP-competitive inhibitor of Janus tyrosine kinase 3 (JAK3). It is known for its high specificity towards JAK3, with a pIC50 value of 6.8, while showing significantly lower inhibition towards other kinases such as epidermal growth factor receptor (EGFR), Janus kinase 1 (JAK1), and cyclin-dependent kinase 4 (CDK4) . This compound has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Preparation Methods

ZM 449829 is synthesized through a series of chemical reactions involving naphthalene derivatives. The synthetic route typically involves the formation of a naphthyl ketone intermediate, which is then subjected to further chemical modifications to yield the final product. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions being carried out under controlled temperatures and pressures .

Chemical Reactions Analysis

ZM 449829 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ZM 449829 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the inhibition of JAK3 and its effects on various signaling pathways.

    Biology: Employed in cellular and molecular biology research to investigate the role of JAK3 in cell signaling and function.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting JAK3 .

Comparison with Similar Compounds

ZM 449829 is unique in its high selectivity for JAK3 compared to other similar compounds. Some of the similar compounds include:

    Tofacitinib: A JAK inhibitor with broader specificity, targeting JAK1, JAK2, and JAK3.

    Ruxolitinib: Primarily inhibits JAK1 and JAK2, with less selectivity for JAK3.

    Baricitinib: Another JAK inhibitor that targets JAK1 and JAK2 more selectively than JAK3.

Compared to these compounds, this compound offers a more targeted approach to inhibiting JAK3, making it a valuable tool for studying JAK3-specific signaling pathways and potential therapeutic applications .

Biological Activity

ZM 449829 is a potent and selective inhibitor of Janus tyrosine kinase 3 (JAK3), a crucial enzyme in the JAK-STAT signaling pathway, which is involved in various cellular processes including immune response, cell proliferation, and differentiation. This compound has garnered attention for its potential therapeutic applications, particularly in autoimmune diseases and cancer.

  • Chemical Name: 1-(2-Naphthalenyl)-2-propen-1-one
  • CAS Number: 4452-06-6
  • Purity: ≥98%

This compound functions by competitively binding to the ATP site of JAK3, effectively inhibiting its activity. This inhibition leads to decreased phosphorylation of signal transducer and activator of transcription (STAT) proteins, particularly STAT5, which is critical for T cell proliferation and function . The compound exhibits varying pIC50 values across different targets:

TargetpIC50 Value
JAK36.8
EGFR5.0
JAK14.7
CDK4<5.0

Biological Activity and Efficacy

Research has demonstrated that this compound significantly inhibits T cell proliferation and STAT5 phosphorylation, indicating its role in modulating immune responses. In a study involving natural killer (NK) cells, this compound was shown to block IL-2-induced STAT5 phosphorylation without affecting cytotoxicity, suggesting a nuanced role in immune signaling pathways .

Case Studies

  • Inhibition of T Cell Proliferation:
    • In vitro studies revealed that this compound effectively inhibited T cell proliferation induced by cytokines such as IL-2. This was evidenced by reduced STAT5 phosphorylation when T cells were treated with this compound prior to cytokine exposure .
  • Cancer Cell Line Sensitivity:
    • A study assessing the sensitivity of various prostate cancer cell lines to JAK3 inhibitors found that while this compound was effective against some lines, others like PC-3 and DU145 showed resistance. This highlights the importance of understanding the context-dependent efficacy of JAK3 inhibitors in cancer treatment .

Comparative Analysis with Other Inhibitors

This compound is often compared with other JAK inhibitors such as ZM 39923, from which it is derived. The following table summarizes their IC50 values:

CompoundIC50 (nM)Target
ZM 3992310JAK3
This compound5JAK3

Both compounds exhibit potent inhibitory effects; however, this compound has demonstrated superior potency as an inhibitor of JAK3 .

Properties

IUPAC Name

1-naphthalen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTCGZPFSUWZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Naphthalene (0.128 g), acryloyl chloride (0.11 g), and aluminium chloride (0.15 g) were treated in the same manner as described in Example 1 to obtain the title compound (75 mg).
Quantity
0.128 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.